

physical and chemical properties of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene

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Compound of Interest

Compound Name: 4-Bromo-1-(difluoromethyl)-2-fluorobenzene

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An In-Depth Technical Guide to **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** (CAS: 749932-17-0) for Advanced Chemical Synthesis

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Introduction: The Strategic Value of a Trifunctional Aromatic Building Block

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for enhancing metabolic stability, binding affinity, and bioavailability. **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** is a uniquely functionalized aromatic compound that stands at the confluence of several critical synthetic handles. Its structure, featuring a reactive C-Br bond for cross-coupling, a metabolically robust difluoromethyl (CHF₂) group, and a modulating aromatic fluorine atom, makes it a highly valuable intermediate for the synthesis of complex molecular architectures.

The CHF₂ group, in particular, is of high interest as it can act as a bioisostere of hydroxyl, thiol, or amine groups, offering unique hydrogen-bond donating capabilities while being significantly more stable to oxidative metabolism. This guide provides an in-depth analysis of the physicochemical properties, reactivity, and synthetic applications of **4-Bromo-1-(difluoromethyl)-2-fluorobenzene**, offering researchers and drug development professionals the technical insights required to effectively leverage this potent building block.

Section 1: Core Physicochemical and Identification Properties

Accurate identification and understanding of a reagent's physical properties are fundamental to its successful application in synthesis. **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** is a colorless liquid at ambient temperature. Its key properties and identifiers are summarized below.

Property	Value	Source(s)
CAS Number	749932-17-0	[1] [2] [3]
Molecular Formula	C ₇ H ₄ BrF ₃	[1] [2]
Molecular Weight	225.01 g/mol	[1] [2] [3]
Appearance	Liquid	[2] [3]
Density	1.676 g/mL at 25 °C	[2] [3]
Boiling Point	199 °C	[4]
Refractive Index	n _{20/D} 1.495	[2] [3]
Flash Point	76.7 °C (170.1 °F)	[2] [3]
InChI Key	WRTTUKLMUOEXBS-UHFFFAOYSA-N	[2] [3]
SMILES	<chem>FC(F)c1ccc(Br)cc1F</chem>	[2] [3]

Section 2: Spectroscopic Analysis and Characterization (Predictive)

While a publicly available, fully assigned spectrum for this specific molecule is not available, its structure allows for a confident prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and quality control.

Predicted ¹H, ¹³C, and ¹⁹F NMR Parameters

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity & Coupling Constants (J)	Rationale & Notes
^1H NMR	~6.8 – 7.8	Complex Multiplets (3H, Ar-H)	The three aromatic protons will exhibit complex splitting due to H-H and H-F couplings.
~6.6 – 7.2	Triplet (1H, CHF_2)	The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms ($^2\text{JHF} \approx 50\text{-}60\text{ Hz}$).	
^{13}C NMR	~100 – 165	Multiple signals (Ar-C)	Aromatic carbons will show complex splitting due to ^1JCF , ^2JCF , and ^3JCF couplings. The carbon attached to bromine (C-Br) will be shifted upfield due to the "heavy atom effect". ^[5]
~110 – 120	Triplet (CHF_2)	The carbon of the difluoromethyl group will appear as a triplet due to the large one-bond coupling to the two fluorine atoms ($^1\text{JCF} \approx 235\text{-}245\text{ Hz}$).	
^{19}F NMR	~(-105) – (-125)	Multiplet (Ar-F)	The aromatic fluorine signal will be a complex multiplet due

to couplings to nearby aromatic protons.

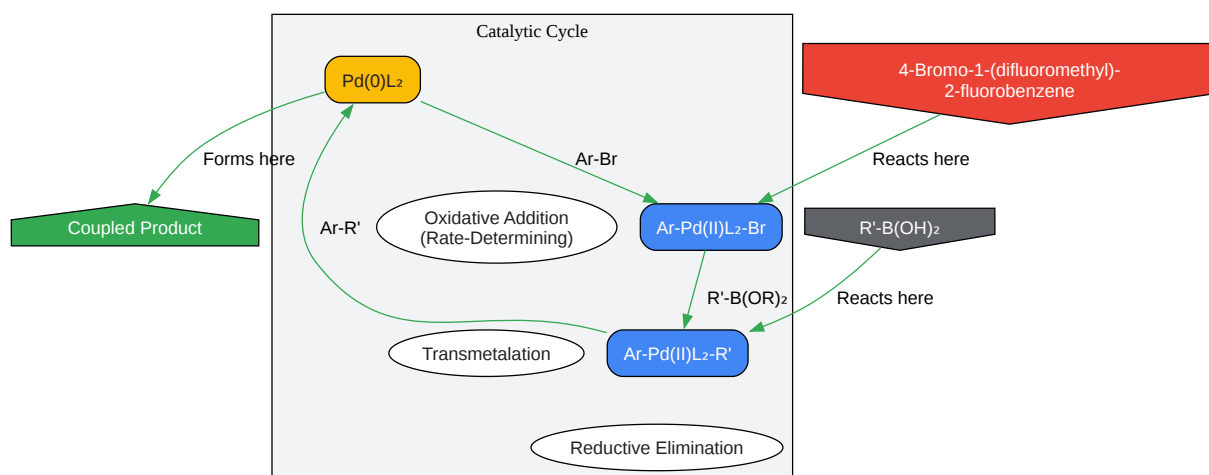
$\sim(-110) - (-130)$	Doublet of triplets or complex multiplet (CHF ₂)	The two equivalent difluoromethyl fluorines will appear as a doublet due to coupling with the proton ($^2J_{FH} \approx 50-60$ Hz) and may show further small couplings to the aromatic ring protons and fluorine.
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Section 3: Synthetic Strategies

The synthesis of **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** is not widely detailed in standard literature. However, a logical retrosynthetic analysis suggests several viable pathways leveraging known transformations. A plausible forward synthesis would involve the introduction of the difluoromethyl group onto a pre-functionalized benzene ring, followed by selective bromination.

Proposed Synthetic Workflow

A robust approach would start with 2-fluoroaniline, proceeding through a Sandmeyer reaction to install the difluoromethyl group precursor, followed by bromination.



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol is a robust, general method for coupling arylboronic acids with **4-Bromo-1-(difluoromethyl)-2-fluorobenzene**. It is adapted from established procedures for structurally similar substrates. [6] I. Reagent and System Preparation

- To a flame-dried Schlenk flask under an argon atmosphere, add the arylboronic acid (1.2-1.5 equivalents), a suitable base such as K_3PO_4 or Cs_2CO_3 (2.0-3.0 equivalents), and the

palladium catalyst system. A highly effective system for such substrates is a combination of $\text{Pd}_2(\text{dba})_3$ (1-2 mol%) and a sterically demanding phosphine ligand like SPhos or XPhos (2-4 mol%).

- Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

II. Reaction Execution

- Under a positive pressure of argon, add **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** (1.0 equivalent).
- Via syringe, add a degassed solvent system. A mixture of an organic solvent like dioxane or toluene with water (e.g., 10:1 ratio) is typically effective.
- Stir the reaction mixture vigorously and heat to 80-100 °C.
- Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete (typically 4-24 hours).

III. Work-up and Purification

- Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

This selective reactivity also extends to other palladium-catalyzed reactions such as Heck, Sonogashira, Buchwald-Hartwig amination, and Stille couplings, making this building block a versatile platform for introducing the 2-fluoro-4-(difluoromethyl)phenyl motif. [7]

Section 5: Applications in Drug Discovery and Agrochemicals

The 2-fluoro-4-(difluoromethyl)phenyl moiety is a valuable pharmacophore. The fluorine atom at the 2-position can modulate pKa and conformation, while the difluoromethyl group at the 4-position enhances metabolic stability and can participate in hydrogen bonding with target proteins.

This building block is an ideal starting point for synthesizing:

- Kinase Inhibitors: Many kinase inhibitors feature a biaryl or heteroaryl-aryl core, readily accessible via Suzuki coupling.
- GPCR Modulators: Amine-containing GPCR ligands can be synthesized via Buchwald-Hartwig amination.
- Advanced Agrochemicals: The unique electronic properties imparted by the fluorine substituents are beneficial in the design of novel herbicides and pesticides. [8]

Section 6: Safety, Handling, and Storage

As a reactive chemical intermediate, **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** must be handled with appropriate precautions.

GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
	Warning	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Source: Sigma-Aldrich [2][3]

Recommended Handling Protocol

- Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.
- Dispensing: As a liquid, dispense using a syringe or pipette. Avoid generating aerosols.
- Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.
- FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?
- Chemsrvc. (2025). CAS#:40161-55-5 | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene.
- Royal Society of Chemistry. (n.d.). Supporting Information for.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-4-(difluoromethyl)benzene: Properties, Applications, and Synthesis of a Key Chemical Intermediate.
- Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene.
- PubChem. (n.d.). 1-Bromo-4-fluorobenzene.
- AZoM. (2017). Using Benchtop ^{19}F NMR to Evaluate Fluoroorganic Compounds.
- Chemistry Stack Exchange. (2018). Assigning the ^{13}C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene.
- PharmaCompass. (n.d.). 4-bromo-fluorobenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- PharmaCompass. (n.d.). 4-bromo-fluoro-benzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[^{19}F NMR] - Chemical Shifts.
- Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective.
- National Institutes of Health. (2021). ^{19}F NMR as a tool in chemical biology.

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Sources

- 1. scbt.com [scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Bromo-1-(difluoromethyl)-2-fluorobenzene 97 749932-17-0 [sigmaaldrich.com]
- 4. 749932-17-0 CAS MSDS (4-BROMO-1-DIFLUOROMETHYL-2-FLUOROBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. adpharmachem.com [adpharmachem.com]
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